1-(1-Adamantyl)propan-1-one

Catalog No.
S666601
CAS No.
1660-05-5
M.F
C13H20O
M. Wt
192.3 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-(1-Adamantyl)propan-1-one

CAS Number

1660-05-5

Product Name

1-(1-Adamantyl)propan-1-one

IUPAC Name

1-(1-adamantyl)propan-1-one

Molecular Formula

C13H20O

Molecular Weight

192.3 g/mol

InChI

InChI=1S/C13H20O/c1-2-12(14)13-6-9-3-10(7-13)5-11(4-9)8-13/h9-11H,2-8H2,1H3

InChI Key

CUQIZWVVFUGCDM-UHFFFAOYSA-N

SMILES

CCC(=O)C12CC3CC(C1)CC(C3)C2

Canonical SMILES

CCC(=O)C12CC3CC(C1)CC(C3)C2

Synthesis of Unsaturated Adamantane Derivatives

Willgerodt–Kindler Reaction of 1-(1-Adamantyl)propan-2-one

Synthesis of Sterically Hindered Ketene

Synthesis of Adamantylcarboxylic Acids

Synthesis of Diamond-like Bulky Polymers

Synthesis of Bioactive Compounds

1-(1-Adamantyl)propan-1-one is an organic compound featuring a unique structure characterized by the attachment of an adamantane moiety to a propanone group. The adamantane framework is a polycyclic hydrocarbon known for its stability and rigidity, which imparts distinctive physical and chemical properties to the compound. At room temperature, 1-(1-Adamantyl)propan-1-one appears as a colorless liquid and exhibits solubility in various organic solvents, making it useful in numerous chemical applications.

. For example, its role in the Willgerodt–Kindler reaction highlights its ability to interact with sulfur and morpholine, leading to significant transformations that produce valuable derivatives. These studies indicate that the compound's structure influences its interaction dynamics and reactivity patterns .

The biological activity of 1-(1-Adamantyl)propan-1-one is primarily explored through its involvement in various biochemical pathways. Notably, it participates in the Willgerodt–Kindler reaction, which leads to the formation of thiomorpholides from its reaction with sulfur and morpholine. This reaction can further yield 3-(1-Adamantyl)propanoic acids upon hydrolysis. The compound's adamantyl group contributes to its reactivity and potential bioactivity, suggesting possible applications in proteomics research and other fields.

Several synthesis methods are available for producing 1-(1-Adamantyl)propan-1-one:

  • Friedel-Crafts Acylation: A common synthetic route involves the acylation of adamantane with acetone using a Lewis acid catalyst like aluminum chloride. This method typically requires careful control of reaction conditions, including temperature and pressure, to optimize yield and purity.
  • Industrial Production: In industrial settings, large-scale Friedel-Crafts reactions are employed, which are optimized for efficiency. The final product is often purified through distillation or recrystallization techniques .

The applications of 1-(1-Adamantyl)propan-1-one span various fields:

  • Organic Synthesis: It serves as a building block for synthesizing more complex organic molecules.
  • Pharmaceuticals: Investigated for potential use in drug development due to its unique biological properties.
  • Materials Science: Employed in creating high-performance materials, including polymers and lubricants.

Several compounds share structural similarities with 1-(1-Adamantyl)propan-1-one, each exhibiting unique properties:

Compound NameStructure FeaturesUnique Properties
Adamantan-1-olLacks propanone groupExhibits different reactivity due to hydroxyl group
1-Adamantylacetic acidContains a carboxylic acid groupDifferent chemical properties due to acidity
1-(1-Adamantyl)ethanolEthyl group instead of propylAlters physical and chemical properties compared to propanone
1-(Adamantan-1-yl)propane-2-oneSimilar structure but different carbon skeletonVariations in reactivity based on ketone position

These comparisons emphasize the uniqueness of 1-(1-Adamantyl)propan-1-one within the context of adamantane derivatives, showcasing how modifications in structure can lead to significant differences in chemical behavior and application potential.

XLogP3

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Wikipedia

1-(1-adamantyl)propan-1-one

Dates

Last modified: 08-15-2023
Bechara et al. Chemoselective synthesis of ketones and ketimines by addition of organometallic reagents to secondary amides. Nature Chemistry, doi: 10.1038/nchem.1268, published online 21 February 2012 http://www.nature.com/nchem

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